molecular formula C18H26N2O5 B1427372 (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate CAS No. 623950-05-0

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate

Cat. No. B1427372
M. Wt: 350.4 g/mol
InChI Key: AKXSOBOVDSGMSO-AWEZNQCLSA-N
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Patent
US08853445B2

Procedure details

2-tert-Butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionic acid methyl ester (250 g, 0.713 mol), DMSO (750 mL) and 30% H2O2 (250 mL), were added to a 5 L three-necked round bottom flask equipped with addition funnel, mechanical stirrer, heating mantel, reflux condenser, thermocouple and nitrogen inlet. Potassium carbonate (158 g, 1.14 mol, 1.6 eq) was dissolved in water (750 mL) and added dropwise over 30 minutes. During the addition, a temperature increase was observed (from 23° C. to 34° C.). The resulting mixture was warmed up to about 42-45° C. and the progress of the reaction monitored by HPLC. After 3 hours, to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight). The resulting slurry was refluxed for 1 hour, and then filtered hot through CELITE®. The CELITE® pad was rinsed with H2O (1.5 L). The resulting mixture was cooled to about 10° C. and quenched with 2.0N HCl (pH 2, 1.22 L), to yield a mixture comprising a white solid precipitated. The mixture was aged under agitation for a period of about 4 hours in an ice bath and then filtered and dried for 48 hours in a vacuum oven to yield the title compound as a white crystalline solid.
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:25])[CH:4]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16].CS(C)=O.OO.C(=O)([O-])[O-].[K+].[K+]>O>[C:21]([O:20][C:18]([NH:17][CH:4]([CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16])[C:3]([OH:25])=[O:2])=[O:19])([CH3:24])([CH3:23])[CH3:22] |f:3.4.5|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
COC(C(CC1=C(C=C(C=C1C)C(N)=O)C)NC(=O)OC(C)(C)C)=O
Name
Quantity
750 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
250 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
158 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
43.5 (± 1.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with addition funnel, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
added dropwise over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
a temperature increase
CUSTOM
Type
CUSTOM
Details
(from 23° C. to 34° C.)
ADDITION
Type
ADDITION
Details
to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered hot through CELITE®
WASH
Type
WASH
Details
The CELITE® pad was rinsed with H2O (1.5 L)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to about 10° C.
CUSTOM
Type
CUSTOM
Details
quenched with 2.0N HCl (pH 2, 1.22 L)
CUSTOM
Type
CUSTOM
Details
to yield a mixture
CUSTOM
Type
CUSTOM
Details
precipitated
WAIT
Type
WAIT
Details
The mixture was aged under agitation for a period of about 4 hours in an ice bath
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried for 48 hours in a vacuum oven
Duration
48 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CC1=C(C=C(C=C1C)C(N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08853445B2

Procedure details

2-tert-Butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionic acid methyl ester (250 g, 0.713 mol), DMSO (750 mL) and 30% H2O2 (250 mL), were added to a 5 L three-necked round bottom flask equipped with addition funnel, mechanical stirrer, heating mantel, reflux condenser, thermocouple and nitrogen inlet. Potassium carbonate (158 g, 1.14 mol, 1.6 eq) was dissolved in water (750 mL) and added dropwise over 30 minutes. During the addition, a temperature increase was observed (from 23° C. to 34° C.). The resulting mixture was warmed up to about 42-45° C. and the progress of the reaction monitored by HPLC. After 3 hours, to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight). The resulting slurry was refluxed for 1 hour, and then filtered hot through CELITE®. The CELITE® pad was rinsed with H2O (1.5 L). The resulting mixture was cooled to about 10° C. and quenched with 2.0N HCl (pH 2, 1.22 L), to yield a mixture comprising a white solid precipitated. The mixture was aged under agitation for a period of about 4 hours in an ice bath and then filtered and dried for 48 hours in a vacuum oven to yield the title compound as a white crystalline solid.
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:25])[CH:4]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16].CS(C)=O.OO.C(=O)([O-])[O-].[K+].[K+]>O>[C:21]([O:20][C:18]([NH:17][CH:4]([CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16])[C:3]([OH:25])=[O:2])=[O:19])([CH3:24])([CH3:23])[CH3:22] |f:3.4.5|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
COC(C(CC1=C(C=C(C=C1C)C(N)=O)C)NC(=O)OC(C)(C)C)=O
Name
Quantity
750 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
250 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
158 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
43.5 (± 1.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with addition funnel, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
added dropwise over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
a temperature increase
CUSTOM
Type
CUSTOM
Details
(from 23° C. to 34° C.)
ADDITION
Type
ADDITION
Details
to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered hot through CELITE®
WASH
Type
WASH
Details
The CELITE® pad was rinsed with H2O (1.5 L)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to about 10° C.
CUSTOM
Type
CUSTOM
Details
quenched with 2.0N HCl (pH 2, 1.22 L)
CUSTOM
Type
CUSTOM
Details
to yield a mixture
CUSTOM
Type
CUSTOM
Details
precipitated
WAIT
Type
WAIT
Details
The mixture was aged under agitation for a period of about 4 hours in an ice bath
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried for 48 hours in a vacuum oven
Duration
48 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CC1=C(C=C(C=C1C)C(N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.